4-Amino-2,6-diiodopyridine 4-Amino-2,6-diiodopyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16266939
InChI: InChI=1S/C5H4I2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
SMILES:
Molecular Formula: C5H4I2N2
Molecular Weight: 345.91 g/mol

4-Amino-2,6-diiodopyridine

CAS No.:

Cat. No.: VC16266939

Molecular Formula: C5H4I2N2

Molecular Weight: 345.91 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-2,6-diiodopyridine -

Specification

Molecular Formula C5H4I2N2
Molecular Weight 345.91 g/mol
IUPAC Name 2,6-diiodopyridin-4-amine
Standard InChI InChI=1S/C5H4I2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Standard InChI Key WRQRJAIFOVSGER-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(N=C1I)I)N

Introduction

Chemical Identity and Structural Analysis

Molecular Characterization

4-Amino-2,6-diiodopyridine belongs to the class of dihalogenated aminopyridines, with iodine atoms imparting distinct electronic and steric properties. The molecular formula C₅H₄I₂N₂ corresponds to a molar mass of 401.91 g/mol, significantly heavier than its brominated analog (251.91 g/mol) . The iodine atoms, with their large atomic radii and polarizability, influence the compound’s reactivity, particularly in electrophilic substitution and coupling reactions.

Table 1: Comparative Properties of Halogenated 4-Aminopyridines

Property4-Amino-2,6-diiodopyridine4-Amino-2,6-dibromopyridine
Molecular FormulaC₅H₄I₂N₂C₅H₄Br₂N₂
Molecular Weight (g/mol)401.91251.91
Halogen Atomic Radius (Å)1.39 (I)1.14 (Br)
ElectrophilicityHighModerate

The amino group at the 4-position enhances nucleophilic character, enabling participation in hydrogen bonding and coordination chemistry .

Synthesis and Manufacturing

Synthetic Routes

While no direct synthesis methods for 4-amino-2,6-diiodopyridine are documented in the provided sources, pathways for analogous brominated compounds suggest feasible strategies. For example, 4-amino-2,6-dibromopyridine is synthesized via bromination of 4-aminopyridine using brominating agents like bromine or N-bromosuccinimide (NBS) . Adapting this approach, diiodination could employ iodine monochloride (ICl) or directed ortho-metalation strategies.

A hypothetical synthesis might involve:

  • Iodination of 4-Aminopyridine:

    • Reacting 4-aminopyridine with ICl in acetic acid under controlled temperatures (0–5°C) to prevent over-iodination.

    • Purification via recrystallization from ethanol/water mixtures.

  • Protection-Deprotection Strategies:

    • Temporarily protecting the amino group with acetyl chloride before iodination to direct substitution to the 2- and 6-positions .

Key Challenges:

  • Regioselectivity: Ensuring exclusive diiodination without forming mono- or triiodinated byproducts.

  • Yield Optimization: Iodine’s bulkiness may sterically hinder reactions, necessitating excess reagent or prolonged reaction times.

Physicochemical Properties

Thermal Stability and Solubility

The diiodo derivative is expected to exhibit lower solubility in polar solvents compared to its brominated counterpart due to iodine’s hydrophobic character. Preliminary estimates suggest:

  • Melting Point: ~210–215°C (extrapolated from brominated analog’s 205–207°C) .

  • Solubility:

    • Water: <0.1 g/L at 25°C.

    • Organic Solvents: Soluble in DMF, DMSO, and hot ethanol .

Spectroscopic Data

  • IR Spectroscopy: N-H stretching (3300–3500 cm⁻¹), C-I stretching (550–600 cm⁻¹).

  • NMR:

    • ¹H NMR (DMSO-d₆): Amino proton resonance at δ 6.8–7.2 ppm; aromatic protons deshielded by iodine (δ 8.1–8.5 ppm).

Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The electron-withdrawing iodine atoms activate the pyridine ring toward nucleophilic substitution. For example:

  • Amination: Reacting with ammonia or amines to yield polyaminated derivatives .

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids to form biaryl structures, useful in drug discovery.

Coordination Chemistry

The amino group facilitates metal coordination, enabling applications in catalysis. For instance:

  • Pd Complexes: Potential catalysts for C-C bond formation in cross-coupling reactions.

Applications in Pharmaceutical and Material Science

Drug Development

Halogenated pyridines are critical intermediates in kinase inhibitors and antiviral agents. The diiodo variant’s enhanced lipophilicity may improve blood-brain barrier penetration, making it valuable in central nervous system (CNS) drug candidates .

Advanced Materials

  • Conductive Polymers: Iodine’s polarizability could enhance charge transport in semiconducting polymers .

  • Metal-Organic Frameworks (MOFs): As a linker for constructing porous materials with iodine-specific adsorption sites.

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